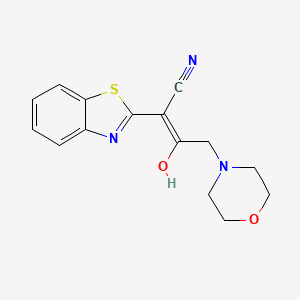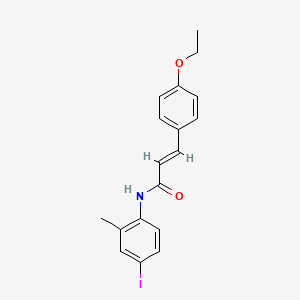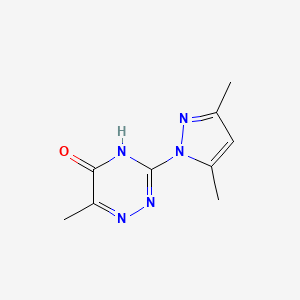
methyl 2-(4-methyl-2-nitrophenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate, also known as Methyl 4-methyl-2-nitrophenyl 2-(2-oxopropyl) ether, is an organic compound that has been widely used in scientific research. This compound is synthesized through a multi-step process and has various applications in the field of chemistry and biology.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds and is also used as a starting material for the synthesis of other compounds. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is used in the development of new drugs and is also used as a pesticide.
Mecanismo De Acción
The mechanism of action of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is not fully understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has various biochemical and physiological effects. It has been shown to have anti-cancer properties and is also used as an anti-inflammatory agent. Additionally, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has been shown to have antioxidant properties and can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has a long shelf life and can be stored for extended periods of time. However, methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate has some limitations for lab experiments. It is highly toxic and can be dangerous if not handled properly. Additionally, it can be difficult to work with, and special precautions must be taken to ensure the safety of the researcher.
Direcciones Futuras
There are several future directions for the research and development of methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. One area of research is the development of new drugs that utilize the compound's anti-cancer and anti-inflammatory properties. Additionally, research can be conducted to better understand the mechanism of action of the compound and its effects on the body. Finally, research can be conducted to develop safer and more efficient methods for synthesizing the compound.
Conclusion:
methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is an organic compound that has various applications in scientific research. It is synthesized through a multi-step process and has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. While the compound has several advantages for lab experiments, it is highly toxic and can be dangerous if not handled properly. Future research can focus on the development of new drugs, a better understanding of the compound's mechanism of action, and the development of safer and more efficient synthesis methods.
Métodos De Síntesis
Methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate is synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with 2-bromo-2-methylpropionic acid. The reaction is catalyzed by a base such as potassium carbonate, and the product is then treated with methanol to obtain methyl 2-(4-methyl-2-nitrophenoxy)propanoate 2-(4-methyl-2-nitrophenoxy)propanoate. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
methyl 2-(4-methyl-2-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-7-4-5-10(9(6-7)12(14)15)17-8(2)11(13)16-3/h4-6,8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMPXVKLAYAYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)

![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)

